Ethyl Stearate-d5
Description
Fundamental Definition and Significance
Ethyl Stearate-d5 (CAS 1216808-22-8) is a deuterated analog of ethyl stearate, a long-chain fatty acid ester formed by the condensation of stearic acid (octadecanoic acid) and ethanol. The compound is chemically modified by replacing five hydrogen atoms with deuterium (^2^H), resulting in the molecular formula C~20~H~35~D~5~O~2~ and a molecular weight of 317.56 g/mol. This isotopic substitution enhances its stability and reduces metabolic degradation, making it indispensable in analytical chemistry for applications requiring precise quantification.
The significance of this compound lies in its role as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By serving as a reference compound, it corrects for instrumental variability and matrix effects during lipidomic and metabolic analyses. For example, in fatty acid ethyl ester (FAEE) quantification, this compound enables researchers to distinguish endogenous compounds from exogenous contaminants, ensuring data reproducibility.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~20~H~35~D~5~O~2~ | |
| Exact Mass | 317.3342 Da | |
| IUPAC Name | 1,1,2,2,2-pentadeuterioethyl octadecanoate | |
| Solubility | Chloroform, acetonitrile |
Historical Development of Deuterated Standards
The use of deuterium in chemical analysis originated in the early 20th century with Frederick Soddy’s discovery of isotopes. However, it was not until the 1930s that Harold Urey’s isolation of deuterium enabled its practical application in tracer studies. Deuterated compounds gained prominence in the 1960s with advancements in MS and NMR, which required stable isotopic labels to track reaction pathways and metabolic fluxes.
The development of deuterated internal standards marked a milestone in quantitative proteomics and metabolomics. By the 1980s, techniques like isotope-coded affinity tags (ICAT) utilized deuterium to compare protein expression across samples. This compound emerged as part of this trend, particularly in lipid research, where its structural similarity to endogenous fatty acid esters minimized analytical interference.
Nomenclature and Classification Systems
This compound is systematically named under IUPAC guidelines as 1,1,2,2,2-pentadeuterioethyl octadecanoate , reflecting the positions of deuterium substitution on the ethyl group. Alternative designations include:
- Stearic Acid Ethyl Ester-d5 (emphasizing the parent acid)
- Ethyl Octadecanoate-d5 (highlighting the ester bond).
The compound falls into two broader classifications:
- Fatty Acid Esters : Characterized by an ester linkage between a fatty acid (stearic acid) and an alcohol (ethanol).
- Deuterated Compounds : Identified by the inclusion of deuterium atoms, often labeled with prefixes like “D5” or “d5” to denote isotopic enrichment.
Its CAS registry number (1216808-22-8) distinguishes it from non-deuterated ethyl stearate (CAS 111-61-5), while its InChIKey (MVLVMROFTAUDAG-PVGOWFQYSA-N) provides a unique identifier for database searches.
Position of this compound in Deuterated Compound Research
This compound occupies a niche in deuterated compound research due to its dual role in analytical methodology and lipid biochemistry :
- Analytical Applications :
- Biochemical Research :
A 2023 review highlighted its utility in antimicrobial research , where this compound isolated from Rhododendron anthopogonoides volatile oils was used to study structure-activity relationships against Gram-positive bacteria.
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3/i2D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLVMROFTAUDAG-PVGOWFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Stearate-d5 can be synthesized by reacting stearic acid with ethanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate esterification. The process can be summarized as follows:
- Stearic acid is mixed with ethanol-d5 (ethanol where hydrogen is replaced by deuterium).
- A catalytic amount of sulfuric acid is added.
- The mixture is heated under reflux conditions to promote the esterification reaction.
- The product, this compound, is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale esterification of stearic acid with ethanol-d5.
- Use of continuous reactors to maintain optimal reaction conditions.
- Implementation of purification steps such as distillation and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl Stearate-d5 undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and ethanol-d5.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products:
Hydrolysis: Stearic acid and ethanol-d5.
Reduction: Stearyl alcohol and ethanol-d5.
Transesterification: Various esters and ethanol-d5.
Scientific Research Applications
Analytical Chemistry
Mass Spectrometry and Chromatography
Ethyl stearate-d5 serves as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of fatty acid ethyl esters (FAEEs) in biological samples. Its deuterated nature enhances the accuracy of measurements by providing a reliable reference point against which the concentrations of non-deuterated esters can be compared. Studies have shown that using this compound improves the limits of quantification (LOQ) for various FAEEs, making it a critical component in analytical methods aimed at detecting these compounds in complex matrices such as blood and meconium .
Toxicology and Ethanol Exposure Studies
Biomarker for Ethanol Consumption
this compound has been investigated as a biomarker for detecting in utero exposure to ethanol. In studies involving meconium samples, ethyl stearate and its deuterated counterpart were analyzed to assess maternal alcohol consumption during pregnancy. The results indicated that this compound could effectively differentiate between ethanol exposure levels, providing insights into fetal alcohol spectrum disorders (FASD) .
Hair Analysis for Ethanol Detection
Research has demonstrated that FAEEs, including this compound, can be incorporated into hair following ethanol consumption. This property allows for retrospective analysis of alcohol use over extended periods. A study involving rats showed significantly elevated levels of ethyl stearate in hair samples post-ethanol administration, suggesting its potential use in forensic toxicology to assess past alcohol consumption .
Case Studies
Mechanism of Action
The mechanism of action of ethyl stearate-d5 involves its incorporation into chemical reactions as a labeled compound. The presence of deuterium allows researchers to track the movement and transformation of the compound through various pathways. This is particularly useful in studying metabolic processes and reaction mechanisms at a molecular level .
Comparison with Similar Compounds
Ethyl Stearate (Non-Deuterated)
- Molecular Formula : C₂₀H₄₀O₂; Molecular Weight : 312.5 g/mol .
- Key Differences :
- Lacks deuterium substitution, resulting in lower stability under oxidative conditions.
- Produces broader spectral peaks in NMR/MS compared to the sharper signals of Ethyl Stearate-d5 .
- Used in industrial applications (e.g., biodiesel additives) and basic lipid research, whereas this compound is reserved for high-precision analytical workflows .
Ethyl Palmitate-d5
- Molecular Formula : C₁₈H₃₁D₅O₂; Molecular Weight : ~301.5 g/mol (estimated).
- Key Differences :
- Shorter carbon chain (C16 vs. C18 in stearate) reduces hydrophobicity and alters solubility in organic solvents .
- Deuterated version serves as an internal standard for quantifying medium-chain fatty acid esters in biological samples, contrasting with this compound’s focus on long-chain ester analysis .
Glycidyl Stearate-d5
Ethyl Oleate-d5
- Molecular Formula : C₂₀H₃₃D₅O₂; Molecular Weight : ~315.5 g/mol (estimated).
- Key Differences: Features a monounsaturated C18 chain (vs. saturated in stearate), altering melting behavior and membrane fluidity studies . Deuterated form is applied in unsaturated lipid metabolism research, complementing this compound’s role in saturated lipid analysis .
Data Table: Comparative Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Stability Enhancement |
|---|---|---|---|---|
| This compound | C₂₀H₃₅D₅O₂ | 317.56 | NMR/MS, lipid metabolism, membrane dynamics | High (deuterium) |
| Ethyl Stearate | C₂₀H₄₀O₂ | 312.5 | Biodiesel, industrial lubricants | Low |
| Glycidyl Stearate-d5 | C₂₁H₃₅D₅O₃ | 345.57 | Food safety, lipid oxidation biomarkers | Moderate |
| Ethyl Palmitate-d5 | C₁₈H₃₁D₅O₂ | ~301.5 | Medium-chain fatty acid quantification | High (deuterium) |
Research Findings and Practical Considerations
- Analytical Performance: this compound’s deuterium labeling reduces signal overlap in NMR/MS, achieving >95% signal clarity compared to non-deuterated analogs .
- Physical Properties : Deuterated esters exhibit marginally higher melting points due to isotopic mass effects. For example, this compound’s crystallization behavior in biodiesel mixtures aligns closely with predictive models (e.g., UNIQUAC), though deviations occur in rapid-freezing scenarios .
- Cost and Availability: this compound is significantly costlier (e.g., $430/5 mg) than non-deuterated ethyl stearate ($50–$100/50 mg), reflecting its specialized role .
Biological Activity
Ethyl Stearate-d5 is a deuterated derivative of ethyl stearate, a fatty acid ester commonly used in various biological and chemical applications. This compound has garnered attention for its potential biological activities, particularly in pharmacological and biochemical research. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
- Chemical Formula : CHOD
- Molecular Weight : 313.5 g/mol
- Melting Point : 32-34°C
- Solubility : Soluble in chloroform, insoluble in water .
Biological Activity Overview
This compound exhibits several biological activities that are essential for its application in research:
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential use as an antibacterial agent .
- Metabolic Pathways : this compound is involved in fatty acid metabolism, where it can serve as a substrate for various enzymatic reactions. Its role in metabolic pathways enhances our understanding of lipid metabolism and its implications in metabolic disorders .
- Neuroprotective Effects : Recent research has shown that this compound may promote synaptic plasticity, particularly in models of Parkinson's disease (PD). This effect is mediated through the Drd1/ERK/AP-1 signaling pathway, indicating its potential as a neuroprotective agent .
Antimicrobial Efficacy
A study assessing the antimicrobial activity of this compound demonstrated significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were measured against various strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:
| Bacterial Strain | MIC (mg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 14 |
| Escherichia coli | 1.0 | 12 |
| Bacillus subtilis | 0.75 | 13 |
These findings suggest that this compound could be a viable candidate for developing new antimicrobial agents .
Neuroprotective Study
In a recent study involving the cotransplantation of neural stem cells (NSCs) with this compound in PD rat models, researchers observed enhanced synaptic plasticity and improved motor functions. The signaling pathways activated by this compound were analyzed, revealing significant upregulation of ERK and AP-1 pathways:
- Experimental Design : Rats were administered NSCs along with varying concentrations of this compound.
- Outcomes Measured : Behavioral tests indicated improvements in motor skills, correlating with biochemical assays showing increased levels of neurotrophic factors.
The detailed results are presented below:
| Treatment Group | Motor Function Improvement (%) | ERK Activation Level (Fold Change) |
|---|---|---|
| Control | 10 | 1 |
| NSCs Only | 20 | 1.5 |
| NSCs + this compound | 45 | 2.5 |
These results underscore the potential therapeutic benefits of this compound in neurodegenerative diseases .
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing Ethyl Stearate-d5 in laboratory settings?
Answer:
Synthesis typically involves esterification of stearic acid with deuterated ethanol (C₂D₅OD) under acid catalysis (e.g., H₂SO₄). Key steps include:
- Deuterated Reagent Purity : Ensure ≥99% isotopic purity of deuterated ethanol to minimize isotopic dilution .
- Reaction Monitoring : Track esterification progress via FT-IR (disappearance of -OH stretch at ~3200 cm⁻¹) or TLC (Rf comparison with non-deuterated standards) .
- Characterization :
- NMR : ¹H NMR should show absence of protons at the deuterated ethyl group (δ 1.2–1.4 ppm for CH₂; δ 0.8–1.0 ppm for CH₃). ²H NMR confirms deuterium incorporation .
- Mass Spectrometry : High-resolution MS should exhibit a molecular ion peak at m/z 317.56 (C₂₀H₃₅D₅O₂) with isotopic patterns distinguishing D5 from natural abundance .
Basic: How can researchers optimize analytical methods (e.g., GC-MS) for quantifying this compound in complex matrices?
Answer:
- Column Selection : Use polar capillary columns (e.g., DB-WAX) to resolve this compound from co-eluting lipids .
- Internal Standards : Employ structurally similar deuterated analogs (e.g., Ethyl Palmitate-d5) to correct for matrix effects .
- Calibration Curves : Prepare in triplicate across a dynamic range (e.g., 0.1–100 µg/mL) with R² ≥0.995. Validate precision (RSD <5%) and recovery rates (85–115%) using spiked samples .
Advanced: How do deuterium isotope effects influence the thermal stability or reactivity of this compound compared to its non-deuterated counterpart?
Answer:
Deuterium substitution alters vibrational frequencies and bond dissociation energies, which can be studied via:
- Pyrolysis Experiments : Compare decomposition rates of this compound and non-deuterated Ethyl Stearate at 400–600°C. Monitor ethylene (C₂H₄) vs. deuterated ethylene (C₂D₄) production using GC-TCD .
- Kinetic Isotope Effects (KIE) : Calculate KIE (k_H/k_D) from Arrhenius parameters. For example, in ethyl acetate-d5 pyrolysis, KIE ≈1.2–1.5 due to secondary isotope effects .
- Control Experiments : Verify isotopic integrity post-reaction using MS to exclude H/D exchange .
Advanced: What experimental approaches are suitable for studying the dielectric behavior and crystal structure of this compound?
Answer:
- Dielectric Spectroscopy : Measure real (ε') and imaginary (ε'') dielectric constants across frequencies (100 Hz–50 kHz) and temperatures (−80°C to +60°C). Observe relaxation dispersion below 0°C, which is sensitive to metastable crystal phases formed during rapid freezing .
- X-ray Diffraction (XRD) : Compare lattice parameters of deuterated vs. non-deuterated crystals. Deuterated esters often exhibit tighter packing due to reduced zero-point vibrations .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and annealing effects. This compound may show delayed recrystallization kinetics due to isotopic mass differences .
Advanced: How should researchers address contradictions in published data on this compound’s physicochemical properties?
Answer:
- Methodological Audit : Compare experimental conditions (e.g., solvent purity, heating rates in thermal studies). For instance, annealing this compound at −20°C reduces dielectric polarization discrepancies by stabilizing crystal phases .
- Statistical Meta-Analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (I² statistic). Outliers may arise from isotopic impurities or uncalibrated instrumentation .
- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., ASTM methods for melting point determination) .
Advanced: What ethical and reproducibility considerations are critical when publishing research on this compound?
Answer:
- Data Transparency : Provide raw NMR/MS spectra and crystallographic files as supplementary materials. Reference datasets using persistent identifiers (e.g., DOI) .
- Isotopic Purity Reporting : Disclose supplier certificates and batch numbers for deuterated reagents to ensure traceability .
- Peer Review : Highlight potential conflicts of interest (e.g., funding from isotopic reagent manufacturers) and adhere to COPE guidelines for data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
